3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate
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Overview
Description
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a tert-butyl group, and a prop-2-en-1-yl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydrocarbon derivatives.
Scientific Research Applications
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its antiproliferative effects and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative effects in cancer cells.
2-tert-Butyl-4-(prop-2-en-1-yl)naphthalene: Shares structural similarities but lacks the benzylamino group.
Uniqueness
3-(Benzylamino)-2-tert-butyl-4-(prop-2-en-1-yl)naphthalen-1-yl carbonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143144-68-7 |
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Molecular Formula |
C25H26NO3- |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-(benzylamino)-2-tert-butyl-4-prop-2-enylnaphthalen-1-yl] carbonate |
InChI |
InChI=1S/C25H27NO3/c1-5-11-19-18-14-9-10-15-20(18)23(29-24(27)28)21(25(2,3)4)22(19)26-16-17-12-7-6-8-13-17/h5-10,12-15,26H,1,11,16H2,2-4H3,(H,27,28)/p-1 |
InChI Key |
MZGGLQOFXYDXRL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C2=CC=CC=C2C(=C1NCC3=CC=CC=C3)CC=C)OC(=O)[O-] |
Origin of Product |
United States |
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